molecular formula C15H13N3O4 B2574074 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 922122-64-3

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2574074
CAS RN: 922122-64-3
M. Wt: 299.286
InChI Key: DAPMKYFLMHVDGU-UHFFFAOYSA-N
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Description

“N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

The synthesis of benzofuran derivatives involves several steps. For instance, "N,N ’-carbonyldiimidazole (1.5 mmol) was added to a solution of 7-methoxy-2-benzofuran-carboxylic acid (1 mmol) in tetrahydrofuran (5 mL). After 1 h, (substituted) aniline (1.5 mmol) was added and stirred for 12–14 h" .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzene ring fused with a furan ring . The substitution at different positions of the benzofuran moiety can significantly influence the biological activity of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives can include free radical cyclization cascade and proton quantum tunneling . These reactions can lead to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by the specific substitutions on the benzofuran moiety . For instance, the presence of a methoxy group at the 7-position of the benzofuran ring can influence the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it can be inferred that the compound may interact with cellular targets involved in these processes.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a manner that results in their observed biological activities

Biochemical Pathways

Given the biological activities associated with benzofuran compounds , it can be inferred that this compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication.

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing

Result of Action

Given the biological activities associated with benzofuran compounds , it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects at the molecular and cellular levels.

properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-20-10-4-2-3-9-7-11(21-12(9)10)14-17-18-15(22-14)16-13(19)8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPMKYFLMHVDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

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